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Cat. No.: B060448 Get Quote

An extensive examination of 1-methylcytosine, from its fundamental biochemistry to its

emerging role in disease and therapeutic development.

Introduction to 1-Methylcytosine (m1C)
1-Methylcytosine (m1C) is a modified nucleobase derived from cytosine through the addition

of a methyl group at the nitrogen-1 (N1) position of the pyrimidine ring.[1][2] This post-

transcriptional and post-replicative modification is found in both DNA and various RNA species,

where it plays a crucial role in the epigenetic and epitranscriptomic regulation of gene

expression. Unlike its more extensively studied isomer, 5-methylcytosine (5mC), which has a

well-established role in transcriptional silencing, the functions of m1C are more diverse and are

the subject of ongoing research. The unique chemical properties of m1C, particularly the

methylation at a site involved in Watson-Crick base pairing, lead to significant alterations in the

structural and functional characteristics of nucleic acids. This guide provides a comprehensive

overview of m1C for researchers, scientists, and drug development professionals, covering its

biosynthesis, biological functions, detection methodologies, and implications in disease and

therapeutics.

Chemical and Structural Properties of 1-
Methylcytosine
1-methylcytosine is a pyrimidone where the hydrogen attached to the nitrogen at position 1 of

cytosine is substituted by a methyl group.[3][4] This seemingly minor modification has profound
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implications for the molecule's behavior.

Table 1: Chemical and Physical Properties of 1-Methylcytosine

Property Value Reference(s)

IUPAC Name
4-amino-1-methylpyrimidin-

2(1H)-one
[1]

Molecular Formula C5H7N3O [1]

Molar Mass 125.13 g/mol [1]

CAS Number 1122-47-0 [1]

The presence of the methyl group at the N1 position disrupts the canonical Watson-Crick

hydrogen bonding with guanine. This can lead to altered DNA and RNA secondary structures,

influencing protein-nucleic acid interactions and the overall stability of the duplex.[2]

Biosynthesis of 1-Methylcytosine
The methylation of cytosine to form m1C is a highly regulated enzymatic process carried out by

specific methyltransferases. These enzymes utilize S-adenosylmethionine (SAM) as the methyl

donor.

In DNA:
In mammals, DNA methylation is primarily carried out by a family of DNA methyltransferases

(DNMTs).[3] While DNMT1 is the maintenance methyltransferase that copies existing

methylation patterns onto newly synthesized DNA strands, DNMT3A and DNMT3B are

responsible for de novo methylation.[5][6] Although primarily known for generating 5-

methylcytosine, under certain conditions, these enzymes may also be responsible for the

formation of 1-methylcytosine in DNA.

In RNA:
A distinct set of enzymes, the NOL1/NOP2/SUN domain (NSUN) family of RNA

methyltransferases, is responsible for the majority of m5C RNA methylation.[7] Specifically,

enzymes like NSUN2 have been shown to catalyze the formation of 5-methylcytosine in various

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b060448?utm_src=pdf-body
https://www.scbt.com/browse/dnmt1-inhibitors
https://www.scbt.com/browse/dnmt1-inhibitors
https://www.scbt.com/browse/dnmt1-inhibitors
https://www.scbt.com/browse/dnmt1-inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC3727981/
https://www.benchchem.com/product/b060448?utm_src=pdf-body
https://www.researchgate.net/figure/Identification-of-an-efficacious-small-molecule-inhibitor-of-NSUN2-in-combination-with_fig6_380732575
https://www.researchgate.net/publication/323341053_Methylation_of_NF-kB_and_its_Role_in_Gene_Regulation
https://www.longdom.org/open-access/liquid-chromatography-tandem-mass-spectrometry-for-the-measurementof-global-dna-methylation-and-hydroxymethylation-33209.html
https://www.benchchem.com/product/b060448?utm_src=pdf-body
https://www.researchgate.net/publication/388368009_NSUN6_inhibitor_discovery_guided_by_its_mRNA_substrate_bound_crystal_structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA molecules, including transfer RNAs (tRNAs) and messenger RNAs (mRNAs).[8] While the

focus has been on m5C, it is plausible that members of this family or other yet-to-be-identified

enzymes are responsible for m1C formation in RNA.

DNA Methylation

RNA Methylation

Cytosine in DNA 1-Methylcytosine in DNAMethylationDNMT1, DNMT3A/BS-Adenosylmethionine Methyl Donor

Cytosine in RNA 1-Methylcytosine in RNAMethylationNSUN family (e.g., NSUN2)S-Adenosylmethionine Methyl Donor

Click to download full resolution via product page

Biosynthesis of 1-Methylcytosine in DNA and RNA.

Biological Functions of 1-Methylcytosine
The functional consequences of m1C modification are context-dependent, varying between

DNA and RNA and even within different regions of the same molecule.

Impact on DNA Structure and Function
The presence of m1C in DNA can significantly alter its local structure and flexibility.[9] This can,

in turn, influence the binding of transcription factors and other DNA-binding proteins. Some

proteins may be sterically hindered from binding to their target sequences by the methyl group,

while others may exhibit enhanced binding through hydrophobic interactions.[1][3] This

modulation of protein-DNA interactions provides a mechanism for m1C to participate in the

regulation of gene expression.

Table 2: Quantitative Impact of Cytosine Methylation on Transcription Factor Binding
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Transcription
Factor

Effect of
Methylation on
Binding Affinity

Fold Change in
Binding

Reference(s)

c-Myc Decreased ~2-fold [10]

Egr1
Position-dependent

increase or decrease
Variable [11]

ZFP57 Increased Position-dependent [12]

CTCF
Position-dependent

decrease
Variable [12]

Note: Much of the available quantitative data is for 5-methylcytosine, which serves as a model

for how methylation can affect transcription factor binding.

Impact on RNA Metabolism and Function
In RNA, m1C modifications can have a profound impact on various aspects of RNA

metabolism, including splicing, nuclear export, stability, and translation. The altered secondary

structure induced by m1C can affect the accessibility of RNA to processing enzymes and the

ribosome.[8] For instance, m1C within the coding sequence of an mRNA can lead to ribosomal

stalling and decreased translation efficiency.[13]

1-Methylcytosine in Disease and as a Therapeutic
Target
Aberrant m1C methylation patterns have been implicated in various diseases, most notably

cancer. The dysregulation of DNMTs and NSUN enzymes can lead to global changes in the

m1C landscape, contributing to the silencing of tumor suppressor genes or the activation of

oncogenes.[14]

Table 3: 5-Methylcytosine Levels in Normal vs. Cancer Tissues
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Tissue Type
Normal Tissue (%
5mC)

Cancer Tissue (%
5mC)

Reference(s)

Lung ~4.0% ~2.5-3.5% [14][15]

Colorectal ~4.5% ~3.0-4.0% [9]

Breast ~4.2% ~3.5-4.0% [9]

Brain ~1.0% Depleted [14]

Note: This table presents data for the related 5-methylcytosine modification, as directly

comparable quantitative data for 1-methylcytosine across a wide range of tissues is still

emerging. These values highlight the general trend of global hypomethylation in cancer.

The critical role of m1C in cancer biology has made the enzymes responsible for its deposition

attractive targets for therapeutic intervention. The development of small molecule inhibitors that

specifically target DNMTs and NSUNs is an active area of research.

Small Molecule Inhibitors
Several small molecule inhibitors targeting DNMTs and NSUNs are in various stages of

development. These inhibitors aim to reverse the aberrant methylation patterns observed in

cancer and restore normal gene expression.

DNMT Inhibitors: Nucleoside analogs such as 5-azacytidine and decitabine are FDA-

approved drugs that incorporate into DNA and trap DNMTs, leading to their degradation and

a reduction in DNA methylation.[6][16] Non-nucleoside inhibitors that target the catalytic site

of DNMT1 are also being developed.[2]

NSUN2 Inhibitors: Recently, covalent inhibitors of NSUN2 have been discovered through

chemical proteomic approaches.[3][7][17] These compounds show promise for selectively

targeting RNA methylation in cancer cells.

Experimental Protocols for 1-Methylcytosine
Detection
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A variety of techniques are available for the detection and quantification of m1C in DNA and

RNA. These methods range from global quantification to base-resolution mapping.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides. This

method involves the enzymatic digestion of nucleic acids into individual nucleosides, followed

by their separation by liquid chromatography and detection by mass spectrometry.

Detailed Protocol for LC-MS/MS Quantification of m1C:

Nucleic Acid Isolation: Isolate high-quality DNA or RNA from cells or tissues using a standard

protocol.

Enzymatic Digestion:

Digest 1-5 µg of nucleic acid with a cocktail of nucleases (e.g., nuclease P1, snake venom

phosphodiesterase, and alkaline phosphatase) to hydrolyze the nucleic acid into individual

nucleosides.

Incubate the reaction at 37°C for 2-4 hours.

Sample Cleanup: Remove proteins and other contaminants by filtration or solid-phase

extraction.

LC-MS/MS Analysis:

Inject the digested nucleoside mixture onto a reverse-phase C18 column.

Separate the nucleosides using a gradient of an appropriate mobile phase (e.g., water

with 0.1% formic acid and methanol with 0.1% formic acid).

Detect and quantify the nucleosides using a triple quadrupole mass spectrometer

operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for

cytosine and 1-methylcytosine are monitored.

Data Analysis: Calculate the absolute or relative amount of m1C by comparing the peak area

of m1C to that of a known amount of an isotopically labeled internal standard and/or to the
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peak area of unmodified cytosine.[18][19]

LC-MS/MS Workflow for m1C Quantification

Start: DNA/RNA Sample

Nucleic Acid Isolation

Enzymatic Digestion to Nucleosides

Sample Cleanup

Liquid Chromatography Separation

Mass Spectrometry Detection (MRM)

Data Analysis and Quantification

End: m1C Quantity
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Experimental workflow for LC-MS/MS-based quantification of 1-methylcytosine.

m1C Immunoprecipitation and Sequencing (m1C-Seq)
m1C-Seq is a powerful technique for the transcriptome-wide mapping of m1C sites at high

resolution. This method utilizes an antibody specific for m1C to enrich for RNA fragments

containing this modification, which are then sequenced.

Detailed Protocol for m1C-Seq:

RNA Fragmentation: Fragment total RNA or poly(A)-selected RNA to an appropriate size

(e.g., 100-200 nucleotides).

Immunoprecipitation (IP):

Incubate the fragmented RNA with an m1C-specific antibody.

Capture the antibody-RNA complexes using protein A/G magnetic beads.

Wash the beads extensively to remove non-specifically bound RNA.

RNA Elution and Library Preparation:

Elute the enriched RNA from the beads.

Prepare a sequencing library from the enriched RNA fragments and an input control (a

sample of the fragmented RNA that did not undergo IP). This typically involves reverse

transcription, second-strand synthesis, adapter ligation, and PCR amplification.

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

Data Analysis:

Align the sequencing reads to a reference genome/transcriptome.

Identify peaks of enrichment in the m1C-IP sample compared to the input control. These

peaks represent regions with a high density of m1C modifications.[20][21]

Role of 1-Methylcytosine in Signaling Pathways
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Emerging evidence suggests that epigenetic modifications, including DNA and RNA

methylation, can play a significant role in regulating key cellular signaling pathways.

Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.

Aberrant Wnt signaling is a hallmark of many cancers. The expression of several key

components of the Wnt pathway, including antagonists like SFRPs and DKKs, can be regulated

by promoter methylation.[22] While direct evidence for the role of m1C is still being gathered, it

is plausible that m1C in the promoter regions of these genes could contribute to their silencing

and the subsequent activation of the Wnt pathway.
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Putative Regulation of Wnt Signaling by m1C
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A putative role for 1-methylcytosine in the regulation of the Wnt signaling pathway.
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Conclusion and Future Perspectives
1-Methylcytosine is emerging from the shadow of its more famous cousin, 5-methylcytosine,

as a critical player in the epigenetic and epitranscriptomic landscape. Its unique chemical

properties and diverse biological functions in both DNA and RNA underscore its importance in

gene regulation. The continued development of sensitive detection methods and specific

inhibitors will undoubtedly accelerate our understanding of m1C's role in health and disease.

For molecular biologists, researchers, and drug development professionals, 1-methylcytosine
represents a promising new frontier with the potential for novel diagnostic and therapeutic

strategies. As research in this area progresses, a more detailed picture of the m1C methylome

and its dynamic regulation will provide invaluable insights into the complex interplay between

the genome, the environment, and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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